3-Chloroperoxybenzoic acid

Catalog No.
S580130
CAS No.
937-14-4
M.F
C7H5ClO3
M. Wt
172.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloroperoxybenzoic acid

CAS Number

937-14-4

Product Name

3-Chloroperoxybenzoic acid

IUPAC Name

3-chlorobenzenecarboperoxoic acid

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

InChI

InChI=1S/C7H5ClO3/c8-6-3-1-2-5(4-6)7(9)11-10/h1-4,10H

InChI Key

NHQDETIJWKXCTC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)OO

Synonyms

3-Chlorobenzenecarboperoxoic Acid; m-Chloroperoxybenzoic Acid; 3-Chlorobenzenecarboperoxoic Acid; 3-Chloroperbenzoic Acid; 3-Chloroperoxybenzoic Acid; MCPBA; NSC 97094; m-Chlorobenzoyl Hydroperoxide; m-Chloroperbenzoic Acid; m-Chloroperoxobenzoic Aci

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OO

3-Chloroperoxybenzoic acid (mCPBA), also known as meta-chloroperoxybenzoic acid, is a white solid widely used as a strong oxidizing agent in organic synthesis []. Its ease of handling compared to other peroxyacids makes it a popular choice for various oxidation reactions [].


Molecular Structure Analysis

The molecular formula of mCPBA is C7H5ClO3. Its structure consists of a benzene ring with a chlorine atom at the meta position (position 3) and a peroxycarboxylic acid group attached to the ring. The peroxycarboxylic acid group includes a peroxy (-O-O-) bond linked to a carbonyl (C=O) group and a hydroxyl (OH) group [].

Here are some key features of the mCPBA structure:

  • The peroxy bond is weak and prone to homolytic cleavage, generating reactive free radicals []. This characteristic makes mCPBA a good oxidizing agent.
  • The electron-withdrawing chlorine atom at the meta position slightly reduces the electron density on the peroxy oxygen, making it more susceptible to attack by nucleophiles [].

Chemical Reactions Analysis

mCPBA is involved in various chemical reactions due to its oxidizing properties. Here are some relevant reactions:

  • Epoxidation of alkenes: This is the most common application of mCPBA. The peroxy oxygen attacks the double bond of an alkene, forming an epoxide ring.

Balanced equation:

RCH=CHR + mCPBA → RCH(O)–CHR + ClC6H4COOH (where R is any organic group) [].

  • Baeyer-Villiger oxidation of ketones: mCPBA can convert ketones to esters by cleaving a C-C bond adjacent to the carbonyl group and inserting an oxygen atom.

Balanced equation:

RC(O)CH3 + mCPBA → RCOOCH3 + ClC6H4COOH (where R is any organic group) [].

  • Oxidation of alcohols

    mCPBA can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.

  • Decomposition

    mCPBA is thermally unstable and can decompose exothermically upon heating or exposure to light, releasing oxygen gas and chlorinated benzoic acid derivatives [].

Balanced equation (general):

mCPBA → 2 ClC6H4COOH + O2


Physical And Chemical Properties Analysis

  • Melting point: 92-94 °C (decomposes) [].
  • Appearance: White solid [].
  • Solubility: Slightly soluble in water, soluble in organic solvents like dichloromethane and chloroform [].
  • Stability: Thermally unstable, decomposes upon heating or exposure to light [].
  • Acidity: Weak acid due to the presence of the carboxylic acid group [].

mCPBA is a hazardous material and requires careful handling due to several safety concerns:

  • Oxidizing agent: Contact with flammable materials can cause fires or explosions [].
  • Skin and eye irritant: mCPBA can cause severe skin and eye irritation upon contact [].
  • Toxic: Inhalation or ingestion can be harmful [].
  • Shock sensitivity: Dry mCPBA can be sensitive to shock or friction, potentially initiating decomposition [].

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling mCPBA [].
  • Work in a well-ventilated fume hood.
  • Store mCPBA in a cool, dark place in a tightly sealed container [].
  • Dispose of waste mCPBA according to appropriate regulations.

Epoxidation:

-Chloroperoxybenzoic acid (m-CPBA) is a versatile and widely used oxidizing agent in organic synthesis, particularly known for its ability to convert alkenes (double bonds) into epoxides (cyclic ethers) through a process called epoxidation. This reaction plays a crucial role in the synthesis of various pharmaceuticals, natural products, and other valuable organic compounds.

Several factors contribute to the popularity of m-CPBA for epoxidation:

  • Selectivity: It exhibits good chemoselectivity, meaning it primarily reacts with the alkene bond while leaving other functional groups in the molecule intact.
  • Reactivity: It offers efficient conversion of various alkenes, including those with electron-withdrawing or electron-donating groups.
  • Mild reaction conditions: The reaction can be performed under relatively mild temperatures and often does not require specialized catalysts.

Baeyer-Villiger Oxidation:

Another key application of m-CPBA in research is the Baeyer-Villiger oxidation. This reaction transforms ketones into esters through a rearrangement process. This transformation is crucial for synthesizing various esters with specific functionalities, finding applications in pharmaceuticals, fragrances, and other areas.

The advantages of using m-CPBA in the Baeyer-Villiger oxidation include:

  • Efficiency: It allows for high yields of the desired esters in many cases.
  • Compatibility: It often reacts under mild conditions, making it compatible with various functional groups present in the molecule.
  • Regioselectivity: In specific cases, m-CPBA can exhibit regioselectivity, directing the oxidation to a specific site in the molecule.

Other Applications:

Beyond epoxidation and Baeyer-Villiger oxidation, m-CPBA finds application in various other research areas:

  • Oxidation of sulfides to sulfoxides and sulfones: It can be used to selectively oxidize sulfides to sulfoxides or further to sulfones depending on the reaction conditions.
  • N-oxidation of amines: This reaction converts amines to their corresponding N-oxides, which can be valuable intermediates in organic synthesis.
  • Polymer modification: m-CPBA can be used to introduce functional groups onto various polymers, altering their properties and functionalities.

Physical Description

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a solvent slurry.

XLogP3

2.4

UNII

G203D4H1RB

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (65.45%): Flammable liquid and vapor [Warning Flammable liquids];
H242 (20%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H271 (12.73%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (10.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (76.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (21.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (14.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (69.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (21.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Flammable Irritant

Flammable;Oxidizer;Corrosive;Irritant

Other CAS

937-14-4

Wikipedia

3-chloroperbenzoic acid

General Manufacturing Information

Benzenecarboperoxoic acid, 3-chloro-: ACTIVE

Dates

Modify: 2024-01-09

Explore Compound Types